Savirin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Savirin 具有广泛的科学研究应用,特别是在微生物学、药理学和药物化学领域。一些关键的应用包括:
微生物学: this compound 用于研究金黄色葡萄球菌和其他细菌的群体感应机制。
药理学: 该化合物正在研究其作为抗毒力剂的潜力,通过靶向细菌通讯而不是直接杀死细菌,为传统抗生素提供了一种替代方案.
作用机制
Savirin 通过靶向 AgrA 蛋白发挥作用,AgrA 蛋白是金黄色葡萄球菌群体感应系统中的一个关键成分。this compound 通过与 AgrA 结合,阻止了毒力基因的激活,从而抑制了毒素的产生和生物膜的形成。 这种机制使宿主免疫系统能够更有效地清除感染,而不会促进抗生素耐药性 .
准备方法
合成路线和反应条件: Savirin 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,尚未广泛公开。 类似化合物的通用合成策略涉及使用有机溶剂、催化剂和控制的反应温度 .
工业生产方法: this compound 的工业生产可能涉及大规模有机合成技术,包括间歇式反应器和连续流系统。该过程将针对产率、纯度和成本效益进行优化。 关于 this compound 工业生产方法的具体细节在公共领域中不可轻易获得 .
化学反应分析
反应类型: Savirin 主要发生取代反应,其中分子上的官能团被其他基团取代,从而改变其活性及性质。 它也可能在特定条件下参与氧化和还原反应 .
常用试剂和条件: 与 this compound 反应中使用的常用试剂包括二氯甲烷等有机溶剂、钯碳等催化剂以及过氧化氢等氧化剂。 反应条件通常涉及受控温度和惰性气氛,以防止不必要的副反应 .
主要产物: 与 this compound 反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应可能产生具有不同官能团的衍生物,而氧化反应可能产生化合物的氧化形式 .
相似化合物的比较
Savirin 在其对金黄色葡萄球菌中 AgrA 蛋白的特异性靶向方面是独特的。类似的化合物包括其他靶向细菌通讯系统不同成分的群体感应抑制剂。其中一些化合物包括:
CNP0238696: 一种以类似作用机制靶向 AgrA 蛋白的化合物.
CNP0129274: 另一种干扰金黄色葡萄球菌群体感应的抑制剂.
CNP0242717: 一种具有不同核心结构但对细菌通讯具有类似抑制作用的化合物.
属性
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXGSITUBUVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one (Savirin) against Staphylococcus aureus?
A1: this compound disrupts the agr quorum sensing system in Staphylococcus aureus by directly targeting the transcriptional regulator AgrA. [] It inhibits AgrA binding to DNA, preventing the upregulation of virulence genes controlled by the agr system. [] This leads to reduced production of toxins like hemolysins and lipases, impaired biofilm formation and detachment, and decreased expression of the effector transcript RNA III. [] Importantly, this compound does not significantly affect bacterial growth, differentiating it from traditional antibiotics. []
Q2: How effective is this compound in treating Staphylococcus aureus infections in preclinical models?
A2: this compound has demonstrated efficacy in murine skin infection models. It reduced tissue injury and promoted bacterial clearance, particularly of agr+ strains, both when administered at the time of infection and after abscess formation. [] In a prosthetic joint infection model, this compound alone reduced bacterial counts on implants, and its combination with cefazolin was even more effective, decreasing bacteria on both implants and surrounding tissues. []
Q3: Has resistance to this compound been observed in Staphylococcus aureus?
A3: A key advantage of this compound is its low propensity for resistance development. Studies have not observed resistance or tolerance to this compound's inhibitory effects on the agr system, even after multiple passages in vitro or in vivo. [] This is in stark contrast to conventional antibiotics, which readily induce resistance under similar conditions. []
Q4: Are there any computational studies exploring this compound's interactions with its target?
A4: Yes, molecular docking studies have been performed using this compound and thirty of its derivatives against the AgrA protein of Staphylococcus aureus. [] These studies revealed that several derivatives exhibit promising binding scores, suggesting potential for further optimization. [] Additionally, molecular dynamics simulations confirmed the stability of complexes formed between AgrA and this compound or its derivatives. []
Q5: Are there any known structure-activity relationships for this compound and its derivatives?
A5: While specific structure-activity relationships are not extensively detailed in the provided research, studies on this compound derivatives suggest that modifications to its structure can significantly impact its binding affinity for AgrA. [] Compounds with higher binding affinities and desirable drug-like properties have been identified, paving the way for the development of potentially more potent AgrA inhibitors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。